6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10IN·HCl. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Major Products
Substitution: Various substituted tetrahydroisoquinolines.
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, lacking the iodine substituent.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted derivative with different biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: A bromine-substituted analog with similar chemical properties.
Uniqueness
6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives .
Properties
CAS No. |
1359701-92-0 |
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Molecular Formula |
C9H11ClIN |
Molecular Weight |
295.55 g/mol |
IUPAC Name |
6-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H |
InChI Key |
LHCPIPXSIVYOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)I.Cl |
Origin of Product |
United States |
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